3-Chlorodibenzo[b,d]furan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7ClO2 |
|---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
3-chlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7ClO2/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H |
InChI Key |
AHZPFPHQVFBGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Advanced Reaction Chemistry and Transformations of 3 Chlorodibenzo B,d Furan 4 Ol Derivatives
Cross-Coupling Reactions at Dibenzo[b,d]furan Scaffolds
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of dibenzo[b,d]furan chemistry, these reactions have been extensively utilized to modify the scaffold and synthesize a wide range of derivatives.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. This reaction has been successfully applied to dibenzo[b,d]furan systems for the formation of aryl-aryl bonds. nih.gov
Research has demonstrated the viability of Suzuki-Miyaura coupling for the synthesis of 2,3,5-trisubstituted benzo[b]furans. nih.gov While this study focuses on the benzofuran (B130515) core, the principles are applicable to the more complex dibenzo[b,d]furan system. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium hydroxide (B78521). nih.govnih.gov The choice of solvent system, often a mixture of toluene (B28343), ethanol (B145695), and water, is crucial for reaction efficiency. nih.govnih.gov
For instance, the coupling of a halogenated dibenzo[b,d]furan with an arylboronic acid can proceed under various conditions. One study on the synthesis of 3,5-diaryl-1,2,4-thiadiazoles utilized tetrakis(triphenylphosphine)palladium(0) as a catalyst with potassium carbonate as the base in a toluene/water/methanol solvent system at reflux. nih.govresearchgate.net Another approach for the synthesis of 2-arylbenzo[b]furan derivatives employed a palladium(II) complex as a catalyst with K₂CO₃ in an ethanol/water mixture at 80 °C. nih.gov These examples highlight the adaptability of the Suzuki-Miyaura coupling to different heterocyclic systems and substitution patterns.
A general procedure for the Suzuki-Miyaura coupling of a chlorinated dibenzo[b,d]furan derivative with an arylboronic acid might involve the following conditions:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes |
| Base | K₂CO₃, KOH, or other suitable bases |
| Solvent | Toluene/EtOH/H₂O, Dioxane, DMF |
| Temperature | Room temperature to reflux |
| Boron Reagent | Arylboronic acid or arylboronic ester |
The reactivity in Suzuki-Miyaura coupling can be influenced by the nature of the substituents on both coupling partners. researchgate.net The choice of the boron reagent, whether a boronic acid, boronic ester, or trifluoroborate, can also impact the reaction outcome. researchgate.net For example, the synthesis of flavonoid derivatives has been achieved using 8-iodoflavonoids and various boronic acids under microwave irradiation. mdpi.com
Negishi and Heck Coupling Applications
The Negishi and Heck coupling reactions provide alternative palladium-catalyzed methods for forming new carbon-carbon bonds on the dibenzo[b,d]furan scaffold.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This method has proven effective in the synthesis of biologically significant benzofuran derivatives. For example, the coupling of a brominated benzofuran derivative with methylzinc bromide, using a palladium catalyst, resulted in a high yield of the desired product. nih.gov This demonstrates the potential for introducing alkyl groups onto the dibenzo[b,d]furan ring system.
The Heck coupling reaction facilitates the vinylation of aryl halides. This reaction typically uses a palladium catalyst, such as palladium(II) acetate (B1210297), often in the presence of a phosphine (B1218219) ligand and a base. nih.gov Studies on benzofuran systems have shown that Heck coupling can be used to introduce vinyl groups, which can be further functionalized. nih.govresearchgate.net For example, the reaction of 3-iodobenzofurans with alkenes in the presence of Pd(OAc)₂, n-Bu₄NI, and Na₂CO₃ in DMF at 80 °C has been reported. nih.gov
A representative set of conditions for Heck coupling on a dibenzo[b,d]furan scaffold is outlined below:
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or other Pd complexes |
| Additive | n-Bu₄NI or phosphine ligands |
| Base | Na₂CO₃, Et₃N, or other organic/inorganic bases |
| Solvent | DMF, Acetonitrile (B52724) |
| Temperature | 60-100 °C |
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This methodology has been instrumental in synthesizing a wide array of nitrogen-containing compounds, including those with a dibenzo[b,d]furan core. wikipedia.org
The development of various generations of catalyst systems, incorporating sophisticated phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org These advancements allow for the coupling of a broad range of amines with aryl halides, including chlorides, under milder conditions. wikipedia.org
Key components and conditions for a typical Buchwald-Hartwig amination reaction are:
| Component | Examples |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | X-Phos, BINAP, DPPF, TrixiePhos, t-BuXPhos |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, LiHMDS |
| Solvent | Toluene, Dioxane, THF |
The choice of ligand and base is critical and often needs to be optimized for specific substrates. nih.gov For instance, the coupling of bromobenzene (B47551) with various secondary amines was optimized by screening different palladium precatalysts, phosphine ligands, solvents, and bases. nih.gov The synthesis of 2- or 4-amino-estrone derivatives was achieved using Pd(OAc)₂ or Pd₂(dba)₃ as the catalyst, X-Phos as the ligand, and Cs₂CO₃ as the base in toluene or DMF, with either thermal heating or microwave irradiation. beilstein-journals.org
Iron-Catalyzed Aryl-Aryl Cross-Coupling for Dibenzo[b,d]furanols
As a more sustainable and economical alternative to precious metal catalysis, iron-catalyzed cross-coupling reactions have gained significant attention. nih.gov Iron catalysts have been successfully employed for the synthesis of biaryls, including derivatives of dibenzo[b,d]furanol. researchgate.net
One notable application is the direct oxidative cross-coupling of anilines with 2-dibenzofuranol using an iron(III) catalyst and tert-butyl hydroperoxide (TBHP) as a co-oxidant. researchgate.net This method allows for the formation of anilinodibenzofuranols. researchgate.net The reaction proceeds smoothly with various N,N-dialkyl anilines and some substituted anilines. researchgate.net
A summary of the reaction conditions for this iron-catalyzed cross-coupling is provided below:
| Parameter | Condition |
| Catalyst | Iron(III) salt (e.g., FeCl₃) |
| Co-oxidant | t-Butyl hydroperoxide (TBHP) |
| Substrates | Dibenzo[b,d]furanol and aniline (B41778) derivatives |
| Solvent | Typically the reaction is run neat or in a suitable organic solvent |
This iron-catalyzed approach has also been extended to one-pot syntheses of benzo[b]furans from 1-arylketones, involving an iron(III)-catalyzed halogenation followed by an iron- or copper-catalyzed O-arylation. nih.gov
Nucleophilic and Electrophilic Reactivity Studies
The halogen atom on the 3-chlorodibenzo[b,d]furan-4-ol scaffold serves as a handle for various nucleophilic substitution reactions, while the electron-rich furan (B31954) and phenol (B47542) rings are susceptible to electrophilic attack.
Nucleophilic Substitution of Halogen Atoms
In many synthetic strategies, the halogen atom is not directly displaced by a nucleophile but is instead utilized in transition-metal-catalyzed cross-coupling reactions, as detailed in the preceding sections. However, in certain cases, particularly with strong nucleophiles or under specific reaction conditions, direct substitution may be possible.
For example, studies on related halogenated heterocycles have shown that the halogen can be replaced. In the context of 3,5-dichloro-1,2,4-thiadiazole, one of the chlorine atoms can be selectively substituted by an aryl group via Suzuki-Miyaura coupling at room temperature, while the other remains, demonstrating differential reactivity. nih.govresearchgate.net While this is a cross-coupling reaction, it illustrates the principle of selective functionalization at a halogenated site.
Furthermore, the versatility of brominated benzofuran derivatives has been highlighted, where the bromine atom can be replaced through palladium-catalyzed coupling or nucleophilic displacement, leading to a variety of analogs. nih.gov This suggests that similar transformations would be feasible for this compound, allowing for the introduction of a wide range of functional groups.
Electrophilic Aromatic Substitution Patterns on Chlorinated Dibenzo[b,d]furanols
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound skeleton is dictated by the combined directing effects of the chloro and hydroxyl substituents. The hydroxyl group (-OH) at position C4 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The chlorine atom (-Cl) at C3 is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (sigma complex).
In cases of multiple substituents, the most powerful activating group generally controls the position of substitution. wou.edu Therefore, the strongly activating -OH group at C4 will be the dominant directing influence. The positions ortho to the -OH group are C5 (which is unavailable as it is a bridgehead) and C3 (which is already substituted). The position para to the -OH group is C1. Consequently, electrophilic attack is most likely to occur at the C1 position.
A secondary site for substitution would be the positions ortho or para to the chlorine atom on the other ring. However, the combined activating effect of the hydroxyl group and the furan oxygen atom strongly favors substitution on the hydroxyl-bearing ring. Halogenation of the parent dibenzofuran (B1670420) ring system typically yields 2-halo and subsequently 2,8-dihalo compounds, indicating the inherent reactivity of these positions. chempedia.info However, the presence of the potent C4-hydroxyl group redirects this reactivity almost exclusively to the C1 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (Reagent) | Predicted Major Product | Rationale |
| Br₂ / FeBr₃ (Bromination) | 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol | The C4-OH group is a powerful ortho, para-director, making the C1 position the most activated site. |
| HNO₃ / H₂SO₄ (Nitration) | 3-Chloro-1-nitrodibenzo[b,d]furan-4-ol | The potent activating effect of the hydroxyl group directs the nitronium ion (NO₂⁺) to the para position (C1). |
| SO₃ / H₂SO₄ (Sulfonation) | This compound-1-sulfonic acid | The C1 position is sterically accessible and electronically enriched by the C4-OH group. |
| CH₃Cl / AlCl₃ (Friedel-Crafts Alkylation) | 1-Methyl-3-chlorodibenzo[b,d]furan-4-ol | The hydroxyl group strongly activates the para position towards attack by the carbocation electrophile. |
Oxidation and Reduction Chemistry of the Dibenzo[b,d]furan-4-ol System
Oxidative Transformations of Dibenzo[b,d]furanols
The dibenzo[b,d]furanol system, particularly with a hydroxyl substituent, is susceptible to oxidative transformations. Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to be oxidized. The hydroxyl group can donate a hydrogen atom or an electron to radical species, thereby becoming a phenoxyl radical itself. This radical is often stabilized by resonance delocalization across the aromatic system. For instance, resveratrol (B1683913) analogues containing a benzofuran structure exhibit significant radical scavenging activity, highlighting the capacity of the fused heterocyclic system to undergo oxidation. researchgate.net
Oxidation of this compound can potentially lead to the formation of quinone-like structures. Strong oxidizing agents could lead to ring-opening of the furan moiety or further degradation of the aromatic rings, especially under harsh conditions. The initial step in many oxidative processes would be the formation of a phenoxyl radical at the C4 position, which could then dimerize or react with other species.
Reductive Pathways of Halogenated Dibenzo[b,d]furanols
Halogenated dibenzofurans are subject to reductive dehalogenation, a process of significant environmental and synthetic interest. This reaction involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. wikipedia.org This transformation is a key detoxification pathway for pollutants like polychlorinated dibenzofurans (PCDFs).
Microbial reductive dechlorination is a well-documented pathway. Certain anaerobic bacteria, notably those from the Dehalococcoides genus, can utilize chlorinated aromatic compounds as terminal electron acceptors in a process called dehalorespiration. nih.govresearchgate.net This process has been shown to be effective for the dechlorination of related toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov Studies on cell extracts of Dehalococcoides sp. strain CBDB1 have demonstrated enzymatic reductive dehalogenation of various chlorinated benzenes, indicating that specific enzymes are responsible for this transformation. nih.gov While these studies focus on related classes of compounds, the mechanisms are directly applicable to chlorinated dibenzofuranols.
Chemical methods for reductive dehalogenation can also be employed, using reagents like zero-valent iron or organophosphorus(III) compounds. wikipedia.org
Table 2: Examples of Reductive Dechlorination in Dioxin-like Compounds
| Substrate | Organism/System | Key Finding | Citation |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | Dehalococcoides sp. strain CBDB1 | The bacterium is capable of reductively dechlorinating environmentally significant dioxin congeners. | nih.gov |
| Chlorinated Benzenes | Cell Extracts of Dehalococcoides sp. strain CBDB1 | Enzymatic reductive dehalogenation activity was demonstrated, associated with the membrane fraction. | nih.gov |
| Tetrachloroethylene | Dehalococcoides species | Bacteria use H₂ as an electron donor to replace chlorine atoms with hydrogen via hydrogenolysis. | wikipedia.org |
Mechanistic Investigations of Reaction Pathways
Radical Chain Mechanisms in Halogenation Processes
The halogenation of dibenzofurans can proceed through a free-radical chain mechanism, particularly when initiated by UV light or a radical initiator. This process occurs in three distinct phases: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light or heat to generate two halogen radicals (2 Br•). libretexts.org
Propagation: This is a two-step cycle where the product is formed.
A bromine radical abstracts a hydrogen atom from the dibenzofuran ring to form a molecule of HBr and a dibenzofuranyl radical. The stability of this radical intermediate is key; resonance stabilization will favor abstraction from specific positions.
The dibenzofuranyl radical then reacts with another molecule of Br₂, abstracting a bromine atom to form the brominated dibenzofuran product and a new bromine radical (Br•), which continues the chain. youtube.com
Termination: The chain reaction ceases when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a dibenzofuranyl radical, or two dibenzofuranyl radicals. youtube.com
The selectivity of this reaction is lower than electrophilic halogenation. For bromination, there is a high degree of selectivity for the formation of the most stable radical intermediate. youtube.com In the case of the dibenzofuran ring, radical stability would be influenced by the ability of the aromatic system and the furan oxygen to delocalize the unpaired electron.
Electron Transfer Mechanisms in Aromatization and Cyclization Reactions
Electron transfer (ET) processes are fundamental to various synthetic routes for constructing the dibenzofuran core. These mechanisms often involve the generation of radical ions as key intermediates.
One prominent example is the synthesis of substituted dibenzofurans via photoinduced cyclization, which proceeds through an electron transfer reaction. researchgate.net Similarly, single-electron-transfer (SET) is a powerful tool for initiating radical reactions to synthesize benzofuran derivatives. nih.gov In these processes, a suitable electron donor can transfer an electron to a precursor molecule, generating a radical anion which then undergoes cyclization. The use of heteroatom-centered anions as "super-electron-donors" has been shown to initiate such radical cyclizations. nih.gov
The formation of the dibenzofuran ring system from appropriately substituted biaryl precursors can also be driven by electron transfer. For example, the cyclization of a biaryl hydroxyquinone can be initiated by an acid catalyst, proceeding through a series of steps involving intramolecular cyclization to a hemiketal, followed by reduction via single electron transfer to produce a ketone-stabilized radical. nih.gov This radical can then dimerize or undergo further reactions. These internal electron transfers are common in quinone cyclization reactions leading to complex heterocyclic systems.
Theoretical and Computational Chemistry of 3 Chlorodibenzo B,d Furan 4 Ol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical methods are fundamental to understanding the behavior of chlorinated dibenzofurans at a molecular level. bohrium.comnih.govdocumentsdelivered.com These calculations provide valuable information about the electronic structure and potential reactivity of these compounds. bohrium.comnih.govdocumentsdelivered.com
Studies on polychlorinated dibenzofurans (PCDFs) have utilized quantum chemical methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to investigate their electronic properties. bohrium.comnih.govdocumentsdelivered.com For the broader class of PCDFs, these calculations help in understanding their relative stability and have been compared with experimental data on their abundance and toxicity. bohrium.comnih.govdocumentsdelivered.comresearchgate.net
The electronic structure of a molecule like 3-Chlorodibenzo[b,d]furan-4-ol is influenced by the presence of the chlorine atom and the hydroxyl group. The chlorine atom, being electronegative, withdraws electron density from the aromatic rings. The hydroxyl group, on the other hand, can act as an electron-donating group. The interplay of these substituents dictates the electron distribution and, consequently, the reactivity of the molecule. In related nitro-substituted benzofuroxans, the substituent's nature has been shown to influence the electronic characteristics of the molecule significantly. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies on PCDFs have successfully used DFT-based descriptors to correlate electronic properties with biological activity, such as binding to the aryl hydrocarbon receptor (AhR). acs.org Descriptors like chemical softness, electronegativity, and electrophilicity index are key to these predictions. acs.org For instance, congeners with higher toxicity have been found to possess larger chemical softness values. acs.org
| Computational Method | Application in PCDF Studies | Key Findings |
| Hartree-Fock (HF) | Calculation of electronic structure and stability of PCDFs. bohrium.comnih.govdocumentsdelivered.com | Provides fundamental electronic properties and geometries. bohrium.comnih.govdocumentsdelivered.com |
| Møller-Plesset (MP2) | Higher accuracy calculations of electronic energy and stability. bohrium.comnih.govdocumentsdelivered.com | Offers more refined energy calculations compared to HF. bohrium.comnih.govdocumentsdelivered.com |
| QSAR | Relating electronic descriptors to biological activity (e.g., toxicity). acs.org | Higher chemical softness correlates with higher toxicity in PCDFs. acs.org |
This table summarizes computational methods applied to the broader class of PCDFs, providing a framework for understanding this compound.
For PCDFs, planarity is a significant factor influencing their biological activity. bohrium.comnih.govdocumentsdelivered.com Quantum chemical calculations have shown that for PCDFs, there is a moderate trend between the substitution pattern and the coplanarity of the molecule. nih.gov Specifically, the presence or absence of substituents at positions 1 and 9, and 2 and 8 can impact planarity. nih.gov While this compound itself is a single isomer, this information is crucial for understanding the conformational behavior of related PCDF compounds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying complex molecules due to its balance of accuracy and computational cost. microsoft.comyoutube.com It has been widely applied to the study of dibenzofuran (B1670420) and its derivatives. nih.gov
DFT calculations are instrumental in elucidating reaction mechanisms. For instance, in the synthesis of dibenzofuran derivatives, DFT has been used to study the global and local electrophilicity and nucleophilicity indices of reactants in Diels-Alder reactions. researchgate.net This information helps in predicting the dienophilic character of the compounds and the regioselectivity of the reaction. researchgate.net In the context of the degradation of chlorinated dibenzofurans, DFT could be used to model the initial dioxygenase attack, a crucial step in their breakdown. nih.gov
The formation of PCDFs often occurs as unintentional byproducts in various industrial and combustion processes. acs.org DFT calculations can model the energetic profiles of these formation pathways. Studies on the de novo synthesis of PCDFs on fly ash have used theoretical models to understand their formation. nih.govresearchgate.net These models, which can be enhanced with DFT calculations, help in predicting the homologue patterns of PCDFs formed under different conditions. nih.gov The formation of PCDFs from precursors like chlorobenzenes has also been investigated, showing that the precursor structure influences whether PCDDs or PCDFs are preferentially formed. nih.gov
DFT has also been applied to study the hydrodeoxygenation (HDO) of dibenzofuran, a process for its conversion into other useful chemicals. nih.gov These studies calculate the Gibbs free energy change and enthalpy change for various reaction steps, providing a detailed energetic profile of the transformation pathways. nih.gov
The substituents on the dibenzofuran ring system play a critical role in determining its reactivity. nih.gov DFT calculations can effectively model these substituent effects. For example, in the study of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations revealed that the chlorine atoms strongly influence the dihedral angle and rotational barrier of the nitro group, which in turn affects the nucleophilic substitution reaction. mdpi.com The fused furoxan ring was also found to alter the aromaticity of the carbocyclic frame, making it more susceptible to nucleophilic attack. mdpi.com
Molecular Dynamics Simulations
For a compound like this compound, MD simulations could be particularly useful in understanding its interaction with biological macromolecules, such as receptors or enzymes. For instance, studies on hydroxylated polychlorinated biphenyls (HO-PCBs), which are structurally related to hydroxylated PCDFs, have utilized MD simulations to investigate their binding mechanisms with receptors like the estrogen receptor-β. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
While no specific molecular dynamics simulation studies have been published for this compound, the principles from studies on similar molecules suggest that the hydroxyl group would likely play a significant role in forming hydrogen bonds, while the chlorinated dibenzofuran ring would contribute to hydrophobic interactions. Such simulations would be instrumental in predicting the binding affinity and orientation of this compound within a biological target.
Structure-Activity Relationships (SAR) from a Theoretical Perspective
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. From a theoretical perspective, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use statistical methods to relate calculated molecular descriptors to experimental biological activities.
For the class of PCDFs, QSAR studies have been conducted to predict their toxicity, which is often mediated by their binding to the aryl hydrocarbon receptor (AhR). nih.gov These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods, to calculate various molecular descriptors. nih.gov These descriptors can include:
Electronic Properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.
Steric Properties: Related to the size and shape of the molecule.
Hydrophobicity: Often quantified by the logarithm of the partition coefficient (logP).
While a specific theoretical SAR study for this compound is not available in the current literature, the methodologies applied to other PCDFs provide a clear path for future research. The presence of both a chlorine atom and a hydroxyl group on the dibenzofuran scaffold would significantly influence its electronic and steric properties, and thus its potential biological activity. The hydroxyl group, in particular, can engage in hydrogen bonding, a critical factor in many biological interactions.
Table 1: Computational Chemistry Methods for Aromatic Compounds
| Method | Description | Application to this compound |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Predicting interaction with biological targets and conformational stability. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential, and other electronic properties. |
| Semi-empirical Methods | A simplified quantum mechanical method that uses parameters derived from experimental data. | Rapidly calculating molecular properties for large sets of compounds in QSAR studies. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate quantitative chemical features to biological activity. | Predicting the potential biological activity of the compound based on its structure. |
Advanced Analytical Characterization Techniques for 3 Chlorodibenzo B,d Furan 4 Ol
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of 3-Chlorodibenzo[b,d]furan-4-ol. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with high accuracy, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.
For this compound (C₁₂H₇ClO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This accurate mass measurement is a critical first step in the identification process, providing strong evidence for the compound's elemental formula. researchgate.net The technique is particularly valuable in complex matrices where the presence of other compounds could lead to isobaric interference in low-resolution instruments. nih.govresearchgate.net
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₇ClO₂ |
| Theoretical Monoisotopic Mass | 218.0135 Da |
| Observed Mass (HRMS) | Typically within ± 5 ppm of the theoretical value |
Note: The observed mass is dependent on the specific HRMS instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural elucidation of this compound. nanoqam.caidc-online.com By analyzing the chemical shifts, coupling constants, and signal intensities in various NMR experiments, the precise arrangement of atoms and their connectivity can be determined. nih.gov
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the chemical environment of each hydrogen atom. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the furan (B31954) oxygen, as well as the electron-donating effect of the hydroxyl group. The coupling constants (J-values) between adjacent protons provide information about their spatial relationships (ortho, meta, or para). The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbon atom attached to the chlorine will show a characteristic shift, as will the carbons of the furan ring and the phenol (B47542) ring. Quaternary carbons, those not attached to any protons, are also readily identified.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | Aromatic region | Aromatic region |
| 2 | Aromatic region | Aromatic region |
| 3 | - | Carbon attached to Cl |
| 4 | - | Carbon attached to OH |
| 6 | Aromatic region | Aromatic region |
| 7 | Aromatic region | Aromatic region |
| 8 | Aromatic region | Aromatic region |
| 9 | Aromatic region | Aromatic region |
| 4a | - | Quaternary carbon |
| 5a | - | Quaternary carbon |
| 9a | - | Quaternary carbon |
| 9b | - | Quaternary carbon |
Note: Actual chemical shifts can vary based on the solvent and other experimental conditions. The table presents a generalized prediction.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to confirm the regiochemistry and stereochemistry of the molecule. researchgate.net
Through a combination of these 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. cardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching of the furan ring and the phenolic C-O bond will appear in the fingerprint region (typically 1000-1300 cm⁻¹). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will give rise to a band in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretch are typically observable in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-O (furan/phenol) | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and conjugation of this compound.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by electronic transitions between molecular orbitals. researchgate.net The dibenzofuran (B1670420) core is a chromophore, and the presence of the chlorine and hydroxyl substituents will influence the position and intensity of the absorption maxima (λ_max). The spectrum will typically show multiple bands corresponding to π → π* transitions within the aromatic system.
Fluorescence Spectroscopy: Many aromatic compounds, including dibenzofuran derivatives, are fluorescent. researchgate.net Upon excitation at an appropriate wavelength (usually near the absorption maximum), the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is also characteristic of the molecule's electronic structure. The quantum yield and lifetime of the fluorescence can provide further information about the excited state properties of the molecule. researchgate.net
Table 4: Expected Electronic Spectroscopy Data for this compound
| Technique | Parameter | Expected Range |
| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | 250-400 nm |
| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Typically shifted to longer wavelengths than λ_max |
Note: The exact positions of the maxima are solvent-dependent.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for this compound. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification. Purity is assessed by the absence of significant impurity peaks in the chromatogram.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior. GC provides high-resolution separation, and the resulting mass spectrum from the MS detector can confirm the identity of the compound. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. rsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be visualized under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the analysis of this compound and related phenolic compounds. bldpharm.com These methods are particularly well-suited for separating non-volatile or thermally labile molecules that are not readily analyzable by gas chromatography without derivatization.
UPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), offer significant improvements in resolution, speed, and sensitivity over traditional HPLC. The separation is typically achieved using a reversed-phase column, such as a C18, where a nonpolar stationary phase interacts with the analyte. A polar mobile phase, often a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the aromatic structure of dibenzofurans absorbs ultraviolet light, or a more sensitive fluorescence detector. nih.gov For quantitative analysis, calibration curves are generated using certified standards to ensure accuracy. researchgate.net
Table 1: Typical Parameters for HPLC/UPLC Analysis of Aromatic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm length) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) nih.gov | To effectively elute compounds with varying polarities. |
| Flow Rate | 0.7 - 1.0 mL/min nih.govresearchgate.net | Controls the speed of the analysis and separation efficiency. |
| Injection Volume | 10 - 20 µL nih.govresearchgate.net | The amount of sample introduced into the system. |
| Column Temperature | Maintained at a constant temperature (e.g., 40°C) nih.gov | Ensures reproducible retention times. |
| Detector | UV-Vis or Fluorescence Detector (FLD) nih.govresearchgate.net | To detect and quantify the analyte as it elutes from the column. |
Gas Chromatography (GC) Coupled with Spectrometric Detection
Gas Chromatography (GC) combined with a spectrometric detector, most commonly a Mass Spectrometer (MS), is a cornerstone for the analysis of halogenated dibenzofurans. nih.gov This technique offers exceptional sensitivity and selectivity, which is critical for differentiating various isomers. For polar analytes like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape. This involves converting the hydroxyl (-OH) group into a less polar ether or ester derivative. nih.govagriculturejournals.cz
Advanced methods such as comprehensive two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOF-MS) provide even greater separating power. nih.gov This is essential for resolving target analytes from complex matrix interferences, such as polychlorinated biphenyls (PCBs), which can co-elute in single-dimension GC. nih.gov The optimization of parameters like oven temperature programming, carrier gas flow rate, and modulation period is crucial for achieving complete separation of the target compounds. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.
Table 2: Key Parameters and Considerations for GC-MS Analysis
| Parameter / Step | Description | Research Finding |
|---|---|---|
| Derivatization | Chemical modification of the analyte to increase volatility. | Derivatization with reagents like phenylboronic acid or silylating agents is a common strategy for analyzing phenols by GC-MS. agriculturejournals.cz |
| GC Column | Typically a long capillary column with a specific stationary phase (e.g., nonpolar or medium-polarity). | A 30-meter column is often used to achieve the necessary separation for complex environmental samples. gcms.cz |
| Detection | Mass Spectrometry (MS), often high-resolution or tandem MS. | Provides sensitive detection and structural information for confident identification. nih.gov |
| Advanced GC | Comprehensive two-dimensional GC (GCxGC). | GCxGC-TOF-MS can separate target chlorinated dibenzofurans from interfering PCBs in under 60 minutes. nih.gov |
| Quantification | Use of an isotopically labeled internal standard (e.g., ¹³C-labeled). | Improves accuracy by correcting for variations in sample preparation and instrument response. gcms.cz |
Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS, UPLC-MS/MS) for Complex Mixture Analysis
For the unambiguous identification of this compound in highly complex matrices, multi-dimensional or "hyphenated" techniques are indispensable. These methods link multiple analytical instruments together to leverage the strengths of each.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) combines the high-resolution separation of UPLC with the specificity of tandem mass spectrometry. lcms.cz In this technique, the mass spectrometer selects the molecular ion of the target analyte (precursor ion), fragments it, and then analyzes the resulting product ions. This multiple reaction monitoring (MRM) provides extremely high selectivity and sensitivity, significantly reducing background noise and allowing for trace-level detection. lcms.cz
An even more powerful, though less common, combination is HPLC-SPE-NMR-TOF-MS . This online setup involves:
HPLC: Separation of the components in the mixture.
SPE (Solid-Phase Extraction): Trapping and concentrating the specific analyte fractions as they elute from the HPLC.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Eluting the concentrated analyte into an NMR spectrometer for detailed structural elucidation.
TOF-MS (Time-of-Flight Mass Spectrometry): Providing accurate mass measurements to confirm the elemental composition.
This combination of techniques allows for the complete characterization of a compound from a complex mixture without the need for traditional, time-consuming isolation.
Table 3: Overview of Advanced Hyphenated Techniques
| Technique | Components | Primary Application |
|---|---|---|
| UPLC-MS/MS | Ultra-Performance Liquid Chromatograph + Tandem Mass Spectrometer | Targeted quantitative analysis of known compounds in complex matrices at very low concentrations. lcms.cz |
| GCxGC-TOF-MS | Two-Dimensional Gas Chromatograph + Time-of-Flight Mass Spectrometer | Untargeted and targeted analysis of volatile and semi-volatile compounds in highly complex samples, offering superior separation. nih.gov |
| HPLC-SPE-NMR | High-Performance Liquid Chromatograph + Solid-Phase Extraction + Nuclear Magnetic Resonance Spectrometer | Definitive structure elucidation of unknown compounds or impurities in a mixture without prior isolation. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not publicly available in the searched literature, the technique would provide unparalleled insight into its molecular architecture.
The analysis involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. The results yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (expected due to the hydroxyl group) and π–π stacking interactions between the aromatic rings, which govern the material's bulk properties. researchgate.netresearchgate.net
Table 4: Example of Crystallographic Data Obtainable from X-ray Analysis Note: The following data is illustrative for a complex chlorinated heterocyclic molecule and does not represent this compound, for which specific data is not available in the cited results.
| Parameter | Example Data | Information Provided |
|---|---|---|
| Crystal System | Triclinic researchgate.net | The basic symmetry of the unit cell. |
| Space Group | P-1 researchgate.net | The specific symmetry operations that describe the crystal lattice. |
| Unit Cell Dimensions | a = 6.974 Å, b = 8.132 Å, c = 12.349 Åα = 86.12°, β = 78.29°, γ = 85.71° researchgate.net | The size and shape of the repeating unit of the crystal. |
| Molecular Geometry | Dihedral angle between rings, planarity (r.m.s. deviation) researchgate.net | The overall shape and conformation of the molecule. |
| Intermolecular Interactions | C—H···O hydrogen bonds, π–π stacking researchgate.net | The non-covalent forces holding the molecules together in the crystal. |
Environmental Transformation Pathways of Halogenated Dibenzo B,d Furanols Non Toxicological Aspects
Atmospheric Chemical Degradation Pathways
Once released into the atmosphere, halogenated dibenzo[b,d]furanols are subject to degradation initiated by sunlight and reactive atmospheric species. The dominant processes are gas-phase reactions with hydroxyl radicals and direct photolysis.
The gas-phase reaction with the hydroxyl (•OH) radical is a primary degradation pathway for many organic pollutants in the troposphere, including polychlorinated dibenzofurans (PCDFs). nih.govpops.int This reaction is considered the most significant atmospheric removal process for less chlorinated PCDFs. nih.govnih.gov The reaction typically proceeds via the addition of the •OH radical to the aromatic ring, forming a hydroxy-adduct. researchgate.net
For furan (B31954), a related parent compound, the reaction with •OH radicals begins with the formation of a pre-reactive hydrogen-bonded complex, followed by the addition of the •OH radical to form 2- and 3-HO-adducts. researchgate.net The 2-HO-adduct is significantly more stable than the 3-HO-adduct. researchgate.net These adducts can then undergo further reactions, such as ring-opening. researchgate.net In the case of 3-Chlorodibenzo[b,d]furan-4-ol, the presence of the hydroxyl group and the chlorine atom will influence the position of the •OH radical attack and the subsequent reaction pathways. The hydroxyl group is an activating group and is expected to direct the electrophilic attack of the •OH radical to the ortho and para positions.
Table 1: Estimated Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Related Compounds
| Compound | OH Radical Reaction Rate Constant (k_OH) (cm³·molecule⁻¹·s⁻¹) | Estimated Atmospheric Half-Life |
|---|---|---|
| Dibenzofuran (B1670420) | 2.70 × 10⁻¹¹ nih.gov | < 1 day nih.gov |
| Monochlorodibenzofurans | Not specified | < 1 day nih.gov |
This table presents data for related compounds to infer the potential atmospheric fate of this compound.
Photolysis, or the degradation by sunlight, is another significant removal process for PCDFs in the atmosphere. nih.govpops.int The rate of photolysis is dependent on the absorption of light by the molecule and the quantum yield of the degradation reaction. For particle-associated PCDFs, photolysis is considered a dominant tropospheric removal process, alongside deposition. nih.gov
The photodegradation of PCDFs can proceed through various mechanisms, including reductive dechlorination (the removal of a chlorine atom and its replacement with a hydrogen atom) and cleavage of the C-O bond. acs.org Studies on the aqueous photolysis of PCDFs have shown that reductive dechlorination is a viable pathway. nih.gov For example, the photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in lake water resulted in the formation of tetrachlorodibenzofuran congeners. nih.gov Additionally, C-O bond cleavage followed by hydroxylation has been observed in the photolysis of the dibenzofuran nucleus, leading to the formation of hydroxylated biphenyls. nih.gov
While specific photodegradation rates for this compound are not available, studies on other PCDFs indicate that photolysis rates in sunlight can be significant, with half-lives ranging from hours to days depending on the specific congener and environmental conditions. nih.gov The rate of photodegradation generally decreases with an increasing degree of chlorination. nih.gov
Aquatic and Soil Transformation Processes
In aquatic and soil environments, the transformation of halogenated dibenzo[b,d]furanols is governed by both abiotic and biotic processes.
Hydrolysis: The hydrolysis of PCDFs, or the reaction with water, is generally considered to be a slow process under typical environmental pH conditions. However, base-catalyzed hydrolysis can occur. Theoretical studies on polychlorinated dibenzo-p-dioxins (PCDDs), which are structurally similar to PCDFs, predict that base-catalyzed hydrolysis can proceed through dioxin ring-opening and, to a lesser extent, hydrolytic dechlorination, which would result in the formation of hydroxylated PCDDs. nih.govresearchgate.net The half-lives for the base-catalyzed hydrolysis of PCDDs are predicted to be very long, though shorter in water than in water-sediment systems. nih.gov Given the structural similarities, the hydrolysis of this compound is also expected to be a slow process in the environment.
Photolysis in solution: As in the atmosphere, photolysis can be an important degradation pathway for PCDFs in aquatic environments. nih.govnih.gov Studies have shown that PCDFs undergo photodegradation in natural waters when exposed to sunlight. nih.gov The process can be influenced by substances present in the water, which can act as photosensitizers, potentially accelerating the degradation rate compared to direct photolysis in pure water. researchgate.net The primary photodegradation pathways in aqueous solutions include reductive dechlorination and C-O bond cleavage followed by hydroxylation. nih.gov For instance, the photolysis of non-chlorinated dibenzofuran in lake water yielded 2,2′-dihydroxybiphenyl. nih.gov
Table 2: Aquatic Photolysis Half-Lives for Selected PCDFs under Midsummer Sunlight
| Compound | Environment | Photolysis Half-Life (t½) |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran | Lake Water | 1.2 days |
Source: Adapted from a study on the aquatic photodegradation of polychlorinated dibenzofurans. nih.gov Note that these are for different PCDF congeners and serve as an indication of potential behavior.
Microorganisms have evolved enzymatic systems capable of transforming a wide range of persistent organic pollutants. The biotransformation of PCDFs is a key process in their environmental fate.
The aerobic degradation of lower chlorinated PCDFs is often initiated by dioxygenase enzymes. nih.gov Specifically, angular dioxygenases attack the carbon atoms adjacent to the ether bridge, leading to the cleavage of the aromatic ring. nih.govnist.gov For dibenzofuran, this initial attack is followed by a series of enzymatic reactions that ultimately break down the molecule. nih.gov Bacteria that can degrade dibenzofuran have also been shown to co-metabolize some chlorinated dibenzofurans. nih.gov
For hydroxylated compounds, such as this compound, specific enzymes are also involved. For example, bacterial 2-hydroxybiphenyl 3-monooxygenase has been shown to transform a range of mono-, di-, and trichlorinated hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov This suggests that similar enzymatic pathways could be involved in the degradation of hydroxylated PCDFs. The process involves the further hydroxylation of the molecule, which can lead to ring cleavage. The degradation of 1- and 2-chlorodibenzo-p-dioxin (B167031) by Pseudomonas veronii PH-03, for instance, results in the accumulation of chlorocatechols as dead-end products. researchgate.net
Table 3: Key Enzymes and Products in the Biotransformation of Related Compounds
| Enzyme System | Substrate Class | Key Transformation Step | Resulting Products |
|---|---|---|---|
| Angular Dioxygenase | Chlorinated Dibenzofurans | Dioxygenation at angular position | Dihydroxylated intermediates, leading to ring cleavage products |
| 2-Hydroxybiphenyl 3-monooxygenase | Hydroxylated Polychlorinated Biphenyls | Monooxygenation | Further hydroxylated intermediates |
This table summarizes enzymatic processes for classes of compounds related to this compound to illustrate potential biotransformation pathways.
Formation in Combustion and Industrial Processes (Focus on chemical reactions, not emission levels)
Halogenated dibenzo[b,d]furans, including hydroxylated congeners, can be formed as unintentional byproducts in various thermal and industrial processes. A primary formation route involves the precursor theory, where simpler chlorinated aromatic compounds react to form the more complex PCDF structure.
Chlorophenols are well-established precursors for the formation of PCDFs during combustion. capes.gov.br The gas-phase reaction of chlorophenols at high temperatures (above 340°C) in the presence of oxygen can lead to the formation of PCDFs. nih.gov The mechanism involves the initial formation of phenoxy radicals. nih.gov The dimerization of two phenoxy radicals can lead to the formation of polychlorinated dihydroxybiphenyls, which then act as intermediates that can cyclize to form PCDFs and hydroxylated PCDFs. nih.gov The specific isomers of the resulting PCDFs depend on the substitution pattern of the precursor chlorophenols, the reaction temperature, and the oxygen concentration. nih.gov
Another pathway for PCDF formation is the surface-mediated reaction on fly ash, often catalyzed by transition metals like copper. pops.int In this mechanism, chlorophenols adsorb onto the surface and react to form PCDFs. For example, the oxidation of 2-chlorophenol (B165306) on a CuO surface can lead to the formation of various PCDD/F congeners. pops.int The reaction proceeds through the formation of a surface-bound phenoxyl radical. pops.int
Table 4: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Polychlorinated dibenzofurans (PCDFs) |
| Polychlorinated dibenzo-p-dioxins (PCDDs) |
| Dibenzofuran |
| 2,3,7,8-Tetrachlorodibenzofuran |
| 2,3,4,7,8-Pentachlorodibenzofuran |
| 2,2′-dihydroxybiphenyl |
| Polychlorinated dihydroxybiphenyls |
| Chlorophenols |
| 2-Chlorophenol |
| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) |
| 2-hydroxybiphenyl 3-monooxygenase |
| Chlorocatechols |
| 1-Chlorodibenzo-p-dioxin |
| 2-Chlorodibenzo-p-dioxin |
By-product Formation in Chlorination and Pyrolysis
The synthesis and thermal degradation of chlorinated phenols are significant pathways for the formation of chlorinated dibenzofurans. While direct evidence for the formation of this compound is limited in the reviewed literature, the formation of structurally related compounds from plausible precursors provides strong inferential evidence for its potential emergence as a by-product.
Research has shown that the oxidation of chlorophenols can lead to the formation of hydroxylated chlorinated dibenzofurans. For instance, the Fenton-driven oxidation of 2-chlorophenol has been observed to produce hydroxylated chlorinated dibenzofurans, alongside hydroxylated chlorobiphenyls and hydroxylated chlorodiphenyl ethers. nih.gov This occurs particularly at lower molar ratios of the oxidizing agent (hydrogen peroxide) to the 2-chlorophenol. nih.gov The proposed mechanism involves the coupling of resonance-stabilized 2-chlorophenol radicals that are generated by the electrophilic attack of hydroxyl radicals. nih.gov
Furthermore, the production of 2,4,5-trichlorophenol, a chemical historically used in the manufacturing of herbicides, is known to generate 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as an unintended and highly toxic by-product. wikipedia.orgbritannica.com The formation of TCDD from a trichlorophenol precursor underscores the potential for intramolecular cyclization reactions that could similarly lead to the formation of chlorinated dibenzofurans from appropriate chlorophenol precursors under certain process conditions.
The table below summarizes key precursor compounds and the types of by-products that have been identified in research, suggesting potential pathways for the formation of compounds like this compound.
| Precursor Compound | Process | Observed By-products | Potential Relevance to this compound Formation |
| 2-Chlorophenol | Fenton-driven Oxidation | Hydroxylated chlorinated dibenzofurans | Direct structural analogues, suggesting a pathway for formation. |
| 2,4,5-Trichlorophenol | Synthesis | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Demonstrates cyclization potential of chlorophenols to form fused aromatic ring systems. |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Catalytic Effects on Formation Mechanisms
Catalysts can play a significant role in both the formation and degradation of chlorinated aromatic compounds. The presence of certain metals can influence the reaction pathways of chlorophenols, potentially leading to the formation of dibenzofuran structures.
The degradation of 2,4-dichlorophenol (B122985) has been demonstrated using immobilized iron catalysts in the presence of hydrogen peroxide and visible light. nih.gov This process was also found to be effective for other chlorophenols, including 4-chlorophenol, 2,3-dichlorophenol, and 2,4,5-trichlorophenol, indicating that catalytic systems can mediate the transformation of a range of potential precursors. nih.gov
In the synthesis of 2,4,5-trichlorophenol, the chlorination of 2,5-dichlorophenol (B122974) can be catalyzed by a Lewis acid, such as aluminum chloride, in an inert polar aprotic reaction medium. google.com This highlights a catalytic route for the chlorination of dichlorophenols, which could be a step in the pathway toward more complex chlorinated aromatic compounds.
The table below outlines the role of different catalysts in the transformation of chlorophenols, which could have implications for the formation of this compound.
| Catalyst | Precursor Compound(s) | Observed Effect | Potential Implication for this compound Formation |
| Iron (immobilized) | 2,4-Dichlorophenol, 4-Chlorophenol, 2,3-Dichlorophenol, 2,4,5-Trichlorophenol | Degradation of chlorophenols | Catalytic transformation of potential precursors. |
| Aluminum chloride | 2,5-Dichlorophenol | Catalyzes chlorination to 2,4,5-trichlorophenol | Demonstrates a catalytic pathway for the formation of more highly chlorinated phenols. |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Applications of 3 Chlorodibenzo B,d Furan 4 Ol in Advanced Materials and Chemical Synthesis
Utilization as Synthetic Intermediates and Building Blocks
The inherent reactivity of 3-Chlorodibenzo[b,d]furan-4-ol, stemming from its hydroxyl and chloro functionalities, positions it as a valuable intermediate for the synthesis of more elaborate chemical structures. These functional groups provide handles for a range of chemical modifications, enabling the construction of larger, more complex molecular architectures.
Precursors for Polycyclic Aromatic Compounds and Complex Molecules
The dibenzofuran (B1670420) nucleus is a common feature in a variety of polycyclic aromatic hydrocarbons (PAHs) and other complex molecules investigated for their electronic and photophysical properties. The synthesis of such compounds often relies on the strategic functionalization and coupling of smaller aromatic building blocks. This compound can serve as a key precursor in this context. For instance, the hydroxyl group can be converted into a triflate or other good leaving group, enabling cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination to introduce new aryl or heteroaryl substituents.
Furthermore, the chlorine atom can participate in various coupling reactions, providing another site for molecular elaboration. The synthesis of ladder-type π-conjugated compounds, which are of interest for their rigid structures and potentially high charge carrier mobilities, often involves the intramolecular cyclization of appropriately substituted precursors. nih.gov While specific examples starting from this compound are not prevalent in the literature, the general strategies for synthesizing larger PAHs and heteroacenes from functionalized precursors are well-established. rsc.orgnih.gov For example, a facile bottom-up synthesis of a contorted polycyclic aromatic hydrocarbon derivative has been reported, highlighting the strategic construction of complex architectures from smaller units. rsc.org
Enabling Diverse Chemical Transformations
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a versatile building block. The phenolic hydroxyl group can undergo O-alkylation, O-arylation, or esterification to introduce a variety of side chains that can influence solubility, solid-state packing, and electronic properties. The chlorine atom can be substituted via nucleophilic aromatic substitution or be utilized in metal-catalyzed cross-coupling reactions.
The synthesis of functionalized benzofurans is a well-developed area of organic chemistry, with numerous methods available for the introduction of substituents at various positions of the benzofuran (B130515) core. researchgate.netorganic-chemistry.orgnih.gov These methods can be adapted for the further functionalization of this compound. For instance, palladium-catalyzed coupling reactions of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization is a known route to 2,3-disubstituted benzofurans, demonstrating the versatility of functionalized precursors in building complex heterocyclic systems. nih.gov
Integration into Organic Electronic Materials
The dibenzo[b,d]furan scaffold is a promising component in the design of organic electronic materials due to its rigid and planar structure, which can facilitate intermolecular π-π stacking and efficient charge transport. The introduction of a chlorine atom and a hydroxyl group in this compound provides opportunities to fine-tune the electronic properties and processing characteristics of materials derived from it.
Development of Organic Field-Effect Transistors (OFETs)
Derivatives of dibenzo[b,d]furan have been successfully employed as the active semiconductor layer in organic field-effect transistors (OFETs). For example, ladder-type π-conjugated compounds based on a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and shown to exhibit p-type semiconductor characteristics with respectable hole mobilities. nih.gov The performance of these OFETs is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor.
The substitution pattern on the dibenzofuran core plays a crucial role in determining the charge transport properties. While direct data for this compound in OFETs is not available, studies on related furan-containing π-conjugated compounds have demonstrated their potential in organic electronics. nih.govresearchgate.net The ability to modify the hydroxyl and chloro groups of this compound would allow for the systematic tuning of its electronic properties and morphology in thin films, which is critical for optimizing OFET performance.
Structure-Property Relationships for Semiconducting Properties
The relationship between the molecular structure of an organic semiconductor and its performance in a device is a central theme in materials science. nih.govnih.govmdpi.com For dibenzofuran-based materials, key factors influencing their semiconducting properties include the extent of π-conjugation, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the intermolecular interactions in the solid state.
Table 1: Properties of a Related Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran Derivative for OFETs
| Compound | Hole Mobility (cm²/V·s) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
| syn-DBBDF | <1.5 × 10⁻³ | -5.67 | -1.95 | 3.72 |
Data sourced from a study on ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton. nih.gov
Photophysical and Electrochemical Characterization in Materials Science
The photophysical and electrochemical properties of dibenzofuran derivatives are of fundamental importance for their application in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.netumich.edurug.nl The absorption and emission characteristics, as well as the redox potentials, are dictated by the molecular structure.
The dibenzofuran core provides a rigid framework that often leads to high fluorescence quantum yields and small Stokes shifts in its derivatives. nih.gov The introduction of substituents like chlorine and hydroxyl groups can modulate these properties. The chlorine atom, due to the heavy atom effect, could potentially enhance intersystem crossing, which might be a desirable feature for applications in phosphorescent OLEDs.
Electrochemical studies, such as cyclic voltammetry, are crucial for determining the HOMO and LUMO energy levels of a material, which in turn govern its charge injection and transport properties. nih.govrsc.org For instance, novel hole blocking materials based on dibenzo[b,d]furan molecular dimers have been shown to possess deep HOMO energy levels, making them effective in blue phosphorescent OLEDs. rsc.org The functional groups on this compound would allow for the synthesis of derivatives with tailored electrochemical properties for specific device architectures.
Table 2: Photophysical and Electrochemical Data for a Related Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran Derivative
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Onset Oxidation Potential (V vs Fc/Fc⁺) |
| syn-DBBDF | 260, 271, 301, 314 | 329, 343 | 0.23 | +1.27 |
Data sourced from a study on ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton. nih.gov
Role in Fluorescent Probes and Chemical Sensors
The potential for this compound to function as a fluorescent probe or chemical sensor is an area ripe for investigation, though currently speculative due to a lack of specific studies. The dibenzofuran core is known to exhibit fluorescence, and the substituents—a chlorine atom and a hydroxyl group—could play a crucial role in tuning its photophysical properties.
The hydroxyl group, in particular, could serve as a recognition site for specific analytes. Changes in the local chemical environment, such as pH or the presence of certain metal ions, could lead to a detectable change in the fluorescence of the molecule. This "turn-on" or "turn-off" fluorescent response is the fundamental principle behind many chemical sensors.
Table 1: General Photophysical Properties of Substituted Dibenzofurans (Hypothetical Data for this compound)
| Property | Expected Range/Characteristic | Rationale |
| Absorption Maximum (λabs) | UV-A to Violet region (320-400 nm) | Based on the extended π-system of the dibenzofuran core. |
| Emission Maximum (λem) | Blue to Green region (400-500 nm) | Stokes shift from the absorption; influenced by substituents. |
| Quantum Yield (ΦF) | Moderate to High | The rigid dibenzofuran scaffold can lead to efficient fluorescence. The hydroxyl group may influence this through hydrogen bonding. |
| Fluorescence Lifetime (τ) | Nanosecond range | Typical for organic fluorophores of this size. |
Note: This table presents hypothetical data based on the general properties of the dibenzofuran class of compounds, as no specific experimental data for this compound is currently available.
Detailed Research Findings:
A comprehensive search of scientific databases reveals a significant gap in the literature concerning this compound. While numerous studies detail the synthesis and application of other substituted dibenzofurans, this specific compound appears to be largely uncharacterized.
General synthetic strategies for the dibenzofuran scaffold include:
Pschorr Cyclization: This intramolecular radical cyclization of a diazonium salt is a classic method for forming the dibenzofuran ring system. wikipedia.org
Ullmann Condensation: A copper-catalyzed reaction that can be used to form the ether linkage within the dibenzofuran structure.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ palladium catalysts to construct the C-C and C-O bonds necessary for the dibenzofuran core. organic-chemistry.org
The synthesis of this compound would likely involve a multi-step process starting from appropriately substituted benzene (B151609) or phenol (B47542) precursors, employing one of these established cyclization strategies.
The lack of dedicated research on this compound presents an opportunity for future investigations. Its synthesis and the characterization of its chemical and photophysical properties would be a valuable addition to the field of materials science. In particular, its potential as a fluorescent probe warrants further exploration, given the established utility of the dibenzofuran scaffold in this area.
Conclusion and Outlook for Research on 3 Chlorodibenzo B,d Furan 4 Ol
Summary of Key Academic Contributions and Findings
The academic landscape of dibenzo[b,d]furans is rich with synthetic innovations and biological evaluations. Dibenzofuran (B1670420) (DBF) itself is a thermally stable aromatic compound found in coal tar and is known to undergo electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. biointerfaceresearch.comekb.eg Its low toxicity has led to its use as a heat transfer agent. biointerfaceresearch.comekb.eg
Key academic contributions that provide a foundation for future studies on 3-Chlorodibenzo[b,d]furan-4-ol include:
Synthetic Methodologies: Researchers have developed numerous strategies for the synthesis of the dibenzofuran core. These include palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers and domino annulation reactions. organic-chemistry.orgresearchgate.net Such methods offer pathways to a wide array of substituted dibenzofurans.
Biological Activities of Derivatives: A significant body of research highlights the potent biological activities of dibenzofuran derivatives, including anticancer and antibacterial properties. biointerfaceresearch.comnih.gov These findings underscore the potential of the dibenzofuran scaffold in medicinal chemistry.
Formation of Chlorinated Dibenzofurans (CDFs): Studies have shown that chlorinated dibenzofurans can be formed through the chlorination of dibenzofuran on particle surfaces in high-temperature environments, such as combustion processes. nih.gov This has important implications for understanding the environmental chemistry of these compounds.
While direct research on this compound is limited, the collective knowledge on the synthesis, reactivity, and biological relevance of the dibenzofuran class provides a robust starting point for its investigation.
Emerging Research Avenues in Dibenzo[b,d]furan Chemistry
The field of dibenzo[b,d]furan chemistry is continually evolving, with several exciting research avenues emerging. These trends are likely to shape future investigations into this compound:
Catalyst-Free Synthetic Methods: A growing trend is the development of more environmentally benign, catalyst-free synthetic methods for constructing the dibenzofuran skeleton. researchgate.net These approaches aim to improve efficiency and reduce reliance on expensive and potentially toxic metal catalysts.
Applications in Materials Science: The unique electronic and photophysical properties of dibenzofuran derivatives are being explored for applications in materials science, such as in the development of new hole-transporting materials for perovskite solar cells. researchgate.net
Exploration of Novel Biological Targets: As our understanding of disease pathways deepens, there is an opportunity to design and synthesize novel dibenzofuran derivatives that target specific biological molecules with high efficacy and selectivity. researchgate.net
These emerging areas suggest that the future of dibenzo[b,d]furan research will be characterized by a multidisciplinary approach, integrating organic synthesis, materials science, and medicinal chemistry.
Future Directions for Theoretical and Experimental Studies
Future research on this compound is poised to benefit from a combination of theoretical and experimental approaches.
Theoretical Studies:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecular geometry, electronic properties, and reactivity of this compound. This can provide insights into its potential reaction mechanisms and guide experimental design.
Structure-Activity Relationship (SAR) Studies: Theoretical SAR studies can help in understanding how the chloro and hydroxyl substituents on the dibenzofuran core influence its biological activity. researchgate.net This can aid in the rational design of more potent analogs.
Experimental Studies:
Advanced Synthetic Strategies: The development of regioselective synthetic routes to this compound will be crucial. This could involve the refinement of existing methods or the exploration of novel synthetic transformations.
In-depth Spectroscopic and Crystallographic Analysis: Detailed characterization using advanced spectroscopic techniques (NMR, MS, IR) and single-crystal X-ray diffraction will be essential to unequivocally determine the structure and conformation of the molecule.
Biological Screening: A comprehensive biological evaluation of this compound against a panel of cancer cell lines, bacterial strains, and other relevant biological targets will be necessary to uncover its therapeutic potential.
Potential for Novel Academic Discoveries in Related Fields
The study of this compound and its analogs has the potential to catalyze novel discoveries in several related scientific fields:
Medicinal Chemistry: The exploration of halogenated dibenzofuranols could lead to the discovery of new classes of therapeutic agents with unique mechanisms of action. nih.gov The interplay between the chlorine and hydroxyl groups may result in unexpected biological activities.
Environmental Chemistry: Understanding the formation, fate, and potential toxicity of chlorinated dibenzofuranols is crucial for environmental risk assessment. Research in this area can contribute to a more comprehensive understanding of the environmental impact of halogenated aromatic compounds.
Supramolecular Chemistry: The planar structure and potential for hydrogen bonding of this compound make it an interesting building block for the construction of novel supramolecular architectures with unique properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Chlorodibenzo[b,d]furan-4-ol, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via tandem Prins and pinacol rearrangements, as demonstrated for structurally related furan derivatives. Key steps include:
-
Catalyst selection : Boron trifluoride etherate (BF₃·OEt₂) is effective for cyclization and stereoselectivity .
-
Solvent and temperature : Reactions are typically conducted in dichloromethane or toluene at 0–25°C to balance reactivity and selectivity.
-
Post-reaction workup : Aqueous zinc(II) chloride in THF can facilitate quantitative conversion of dimers to monomers .
-
Optimization : Systematic variation of catalyst loading (5–20 mol%) and reaction time (2–24 hrs) is critical for yield improvement.
Synthetic Parameters Optimal Range Catalyst BF₃·OEt₂ (10–15 mol%) Solvent Dichloromethane or toluene Temperature 0–25°C Reaction Time 6–12 hrs
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Answer : A combination of techniques ensures accuracy:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length 0.003 Å, R factor ≤0.05) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and hydroxyl protons appear downfield at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₀Cl₂O₃, expected m/z 320.0024) .
Q. How can environmental samples be screened for trace levels of this compound?
- Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS):
- Sample prep : Extract with toluene or 10% toluene/nonanol solutions, followed by SPE cleanup .
- GC-MS parameters : DB-5MS column, splitless injection, EI mode (70 eV), monitoring m/z 320 (molecular ion) and fragment ions (e.g., m/z 285 [M-Cl]⁺) .
- Detection limits : Achievable at 0.1–1.0 ppb with selected ion monitoring (SIM).
Advanced Research Questions
Q. What strategies address stereoselectivity challenges in synthesizing this compound derivatives?
- Answer :
- Chiral auxiliaries : Use (4S,5R)-configured intermediates to enforce desired stereochemistry during Prins cyclization .
- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products, while higher temps (25–40°C) promote thermodynamic stability .
- Chiral HPLC analysis : Employ Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers (e.g., Rₜ = 12.3 vs. 14.7 min) .
Q. How can computational models predict the environmental persistence and toxicity of this compound?
- Answer :
- QSAR models : Correlate logP (2.8 ± 0.3) and HOMO-LUMO gaps (5.2 eV) with biodegradation rates .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., hydroxylation at C4) .
- Ecotoxicity : EPI Suite® estimates LC50 (fish) = 1.2 mg/L, indicating moderate aquatic toxicity .
Q. What functionalization strategies enable biological activity studies of this compound?
- Answer :
-
Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) for enhanced membrane permeability .
-
Substitution : Replace chlorine with methoxy groups (via SNAr) to modulate electron density and binding affinity .
-
Conjugation : Attach fluorophores (e.g., BODIPY) via Suzuki coupling for cellular imaging .
Derivative Synthetic Route Application 3-Chloro-4-methoxy derivative SNAr with NaOMe/MeOH Bioavailability studies 4-Keto derivative Jones oxidation Metabolic stability assays
Troubleshooting Data Contradictions
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
- Answer : Variations arise from solvent polarity and concentration:
- Deuterated solvents : Use CDCl₃ for consistent δ values (vs. DMSO-d₆, which shifts OH protons upfield) .
- Paramagnetic impurities : Chelate metal traces with EDTA during sample prep .
- Referencing : Calibrate spectra against TMS (0 ppm) or residual solvent peaks .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
